molecular formula C12H9F4N3 B6457453 6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine CAS No. 2548991-11-1

6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457453
CAS No.: 2548991-11-1
M. Wt: 271.21 g/mol
InChI Key: FSVOYBNNJDZFGH-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by the presence of difluoromethyl and difluorophenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the pyrimidine core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The aromatic difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions with catalysts like copper(I) iodide (CuI).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a pyrimidinyl ketone, while nucleophilic substitution on the difluorophenyl ring can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable scaffold for drug design.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Fluorinated compounds often exhibit improved pharmacokinetic properties, and this compound may serve as a lead compound in the development of new drugs targeting various diseases.

Industry

Mechanism of Action

The mechanism by which 6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and difluorophenyl groups can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine: Similar structure but with a trifluoromethyl group, potentially offering different reactivity and properties.

    6-(Difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine: Variation in the position of fluorine atoms on the phenyl ring, affecting its chemical behavior.

    6-(Difluoromethyl)-N-(2,3-dichlorophenyl)-2-methylpyrimidin-4-amine: Chlorine atoms instead of fluorine, which can significantly alter the compound’s properties.

Uniqueness

The unique combination of difluoromethyl and difluorophenyl groups in 6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine imparts distinct chemical and physical properties, such as enhanced metabolic stability and specific reactivity patterns, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4N3/c1-6-17-9(12(15)16)5-10(18-6)19-8-4-2-3-7(13)11(8)14/h2-5,12H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVOYBNNJDZFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=C(C(=CC=C2)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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